

Core Anti-Inflammatory Mechanisms of Cornuside

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Compound Focus: Cornuside

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The table below summarizes the primary molecular mechanisms through which **cornuside** exhibits its anti-inflammatory activity.

Mechanism	Key Pathway/Component Involved	Observed Effect	Biological Model / Context
Inhibition of NLRP3 Inflammasome	NLRP3, ASC, Caspase-1, GSDMD, IL-1 β	Suppresses activation, pyroptosis, and pro-inflammatory cytokine release [1] [2] [3].	Acute Lung Injury (ALI), Alzheimer's disease (AD) models [1] [2] [3].
Suppression of NF-κB Signaling	I κ B α phosphorylation, p65 nuclear translocation	Reduces expression of iNOS, COX-2, TNF- α , IL-6, IL-1 β [4] [5] [6].	Macrophages (RAW 264.7), Diabetic Nephropathy models [4] [5] [6].
Activation of Antioxidant Pathways	Keap1-Nrf2 pathway; Nrf2 nuclear translocation	Increases expression of GPX4, NQO1; reduces MDA, MPO [1].	Acute Lung Injury (ALI) model [1].

Mechanism	Key Pathway/Component Involved	Observed Effect	Biological Model / Context
Promotion of Autophagy & Mitophagy	Sirt1, LC3-II, p62; Pink1/Parkin pathway	Enhances degradation of NLRP3 inflammasome components and damaged mitochondria [2] [3].	Alzheimer's disease (AD) models [2] [3].
Immunomodulation of T Cell Response	RORyt, IL-17A, IL-6, IL-23	Reduces differentiation and infiltration of Th17 cells [7].	Experimental Autoimmune Encephalomyelitis (EAE) [7].
Inhibition of MAPK & AKT Signaling	Phosphorylation of ERK, p38, JNK; AKT	Attenuates downstream pro-inflammatory signaling [5] [6].	Macrophages, Diabetic Nephropathy models [5] [6].

Quantitative Efficacy Data from Preclinical Studies

The following table compiles key quantitative findings from various experimental models, demonstrating the potency and efficacy of **cornuside**.

Experimental Context	Cornuside Dosage / Concentration	Key Quantitative Outcomes	Citation
LPS-Induced Acute Lung Injury (Mice)	25, 50 mg/kg (intra-gastric)	Improved survival; reduced lung W/D ratio, BALF protein, MPO, MDA; increased GSH-PX [1].	[1]
A β ₁₋₄₂ -Induced Alzheimer's Model (Mice)	3, 10, 30 mg/kg (oral)	Dose-dependently improved cognition in behavioral tests; decreased NLRP3, Caspase-1, IL-1 β [3].	[3]

Experimental Context	Cornuside Dosage / Concentration	Key Quantitative Outcomes	Citation
LPS-Induced Cognitive Dysfunction (Mice)	3, 10, 30 mg/kg (oral)	Reversed learning deficits in Morris water maze; increased Sirt1, LC3-II/LC3-I ratio; decreased p62, IL-1 β [2].	[2]
High Glucose-Induced Diabetic Nephropathy (Mesangial Cells)	5, 10, 30 μ M	Inhibited cell proliferation (EdU, CCK-8); reduced IL-6, TNF- α , IL-1 β ; suppressed p-AKT, p-I κ B α [4] [6].	[4] [6]
LPS-Stimulated Macrophages (RAW 264.7)	12.5, 25, 50 μ M	Inhibited NO, PGE ₂ , TNF- α , IL-6, IL-1 β production; suppressed iNOS, COX-2 expression [5].	[5]
Experimental Autoimmune Encephalomyelitis (Rats)	150 mg/kg (oral)	Improved neurological scores; reduced CNS inflammation, demyelination, IL-17A, IL-6, IL-23 [7].	[7]

Detailed Experimental Protocols

For researchers looking to replicate these studies, here is a summary of key methodological details.

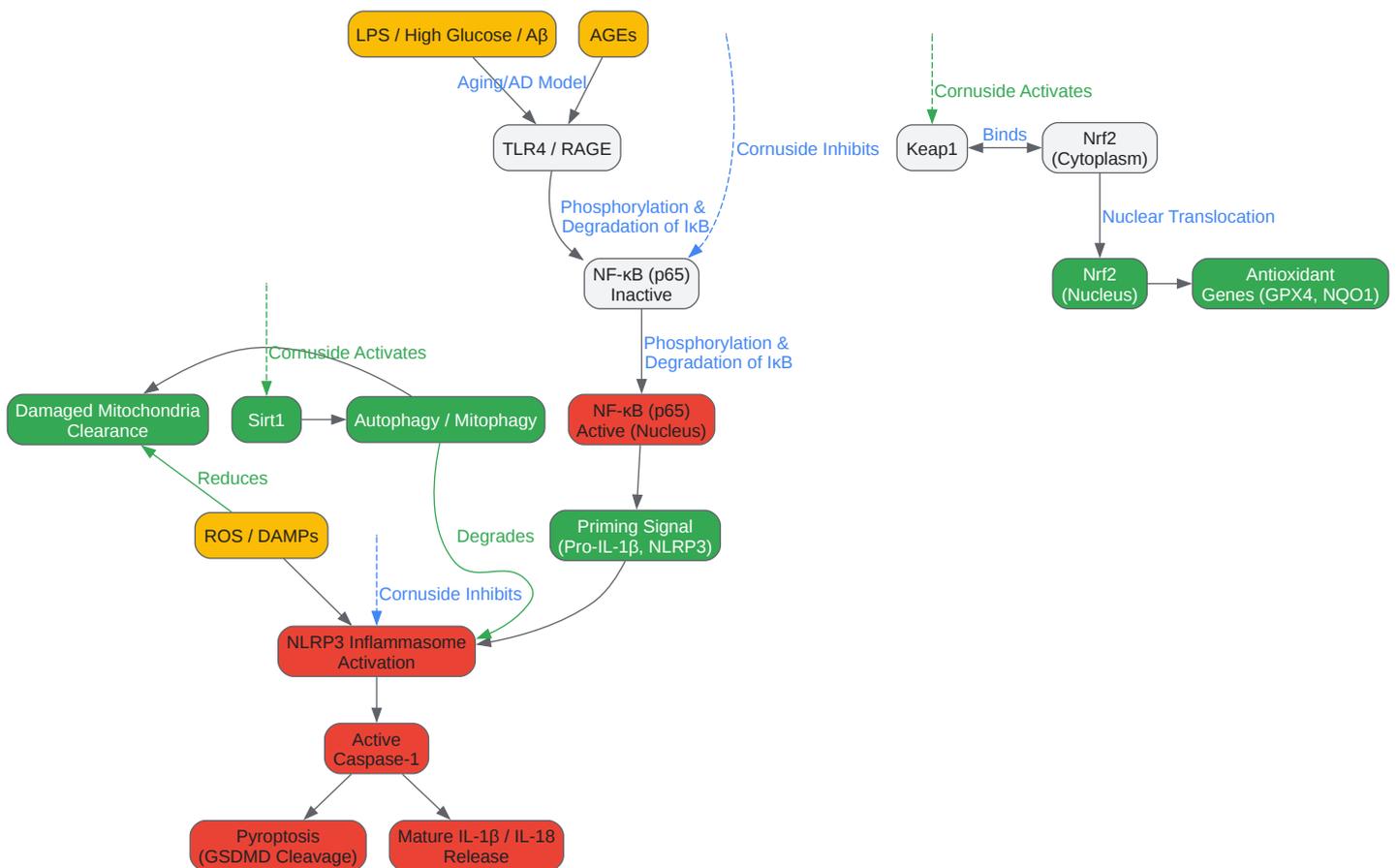
- **In Vivo Model of Acute Lung Injury (ALI) [1]:** Male C57BL/6J mice received intratracheal LPS to induce ALI. **Cornuside** (25 or 50 mg/kg) was administered intragastrically 1 hour before and 3 hours after LPS challenge. Assessments included survival rate, lung wet/dry weight ratio, bronchoalveolar lavage fluid (BALF) protein content, histopathology, and open-field testing for locomotor activity.
- **In Vitro NLRP3 Inflammasome Activation [1]:** Bone-marrow-derived macrophages or J774A.1 cells were primed with LPS and then stimulated with ATP or nigericin. **Cornuside** was applied before the activation signal. NLRP3 inflammasome activation was measured by Western blot for caspase-1 cleavage and IL-1 β maturation, ELISA for IL-1 β release, and confocal microscopy for ASC speck formation.
- **In Vitro Model of Diabetic Nephropathy [4] [6]:** Mouse mesangial cells (SV40-MES13) were treated with high glucose (25 mM) for 24 hours to induce a pathological state, with or without co-treatment with **cornuside** (5, 10, 30 μ M). Cell viability was assessed via CCK-8 and EdU assays. Pro-inflammatory cytokines (IL-6, TNF- α , IL-1 β) in the supernatant were measured by ELISA. Protein

expression and phosphorylation of AKT and NF- κ B pathway components were analyzed by Western blot.

- **T Cell Analysis in Autoimmune Encephalomyelitis [7]:** EAE was induced in female Lewis rats. After the onset of neurological deficits, rats were treated with **cornuside** (150 mg/kg) by gavage for two weeks. Spinal cords were analyzed for inflammatory infiltration and demyelination. Blood was collected for flow cytometry to quantify Th17 and Treg cell populations and to measure serum cytokine levels via ELISA.

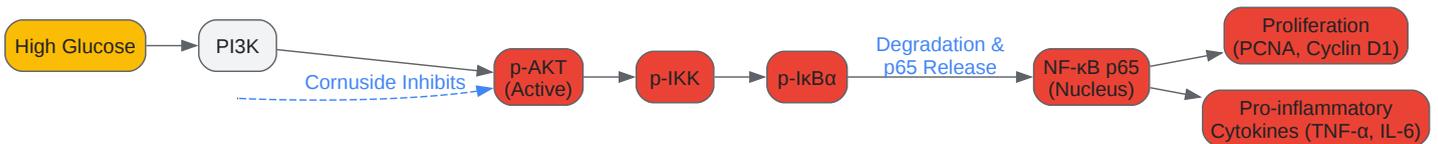
Signaling Pathway Diagrams

The following diagrams illustrate the core anti-inflammatory mechanisms of **cornuside**, integrating the pathways described across multiple studies.



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Cornuside inhibits pro-inflammatory pathways (red) and activates protective pathways (green).



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Cornuside suppresses the PI3K/AKT/NF-κB pathway in diabetic nephropathy models.

Conclusion and Research Implications

Cornuside demonstrates potent anti-inflammatory effects across a spectrum of disease models by targeting multiple, interconnected signaling pathways. Its ability to simultaneously suppress the NLRP3 inflammasome and activate antioxidant and autophagy-related pathways makes it a promising multi-target therapeutic candidate. Future research should focus on:

- **Pharmacokinetic and safety profiling** to advance its therapeutic potential.
- **Investigating synergistic effects** with existing anti-inflammatory drugs.
- **Exploring efficacy** in other chronic inflammatory and autoimmune diseases.

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